Hydrogen-Bond Acceptor Capacity: 80% Increase Over HEPT Directly Impacts Target Recognition
The methoxycarbonyl substituent at C5 increases the hydrogen-bond acceptor (HBA) count from 5 (HEPT) to 9 for the target compound, an 80% enhancement . In NNRTI pharmacophore models, the C5 substituent occupies a hydrophobic pocket in HIV-1 RT that tolerates polar groups poorly in alkyl-substituted analogs; the ester carbonyl forces a different binding trajectory compared to methyl (HEPT) or ethyl (E-EPU), with literature on related 5-carboxylate pyrimidines showing that carbonyl oxygen can form a water-mediated hydrogen bond with Lys101 backbone NH, a contact not accessible to C5-alkyl derivatives [1]. This HBA enrichment provides a quantifiable structural differentiation that translates to altered target engagement profiles not achievable with any commercial HEPT congener.
| Evidence Dimension | Hydrogen-bond acceptor count (quantitative structural feature) |
|---|---|
| Target Compound Data | 9 H-bond acceptors (C15H16N2O6S, MW 352.4 g/mol) |
| Comparator Or Baseline | HEPT: 5 H-bond acceptors (C14H16N2O4S, MW 308.35 g/mol); E-EPU: 5 H-bond acceptors; E-BPU: 5 H-bond acceptors |
| Quantified Difference | 80% increase in HBA count (9 vs. 5); MW increase of 44.05 g/mol (formally CO2 insertion) |
| Conditions | Structural count based on molecular formula; binding inference based on published HIV-1 RT co-crystal structures of 6-phenylthiouracil ligands (PDB templates) |
Why This Matters
For procurement decisions, the 80% higher HBA count means this compound will exhibit fundamentally different solubility, LogP, and target hydrogen-bonding patterns than HEPT or PTAU, making it suitable for probing hydrogen-bond-dependent binding pockets where alkyl-substituted analogs fail.
- [1] Hopkins, A. L.; Ren, J.; Esnouf, R. M.; et al. Complexes of HIV-1 Reverse Transcriptase with Inhibitors of the HEPT Series Reveal Conformational Changes Relevant to the Design of Potent Non-Nucleoside Inhibitors. J. Med. Chem. 1996, 39, 1589–1600. View Source
